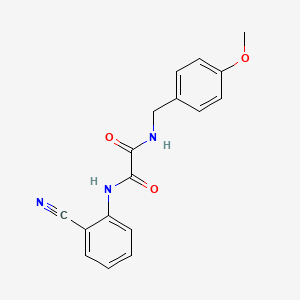

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide, commonly known as OXA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OXA is a member of the oxalamide family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Light-Sensitive Polymers

- A study by Sobolčiak et al. (2013) discusses the synthesis of a cationic polymer that can transform into a zwitterionic form upon exposure to light. This feature is used for DNA condensation and release, as well as switching antibacterial activity to a non-toxic character, demonstrating potential in biomedical applications (Sobolčiak et al., 2013).

Intramolecular Hydrogen Bonding

- Research by Martínez-Martínez et al. (1998) investigates the structural aspects of oxamides, including N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide, focusing on intramolecular three-center hydrogen bonding. This study provides insights into the molecular structure and stability of these compounds (Martínez-Martínez et al., 1998).

Synthetic Methodologies

- Mamedov et al. (2016) describe a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a methodology applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, which are valuable in chemical research (Mamedov et al., 2016).

Corrosion Inhibition

- Heydari et al. (2018) explored the use of Schiff bases containing N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide and related structures as corrosion inhibitors for mild steel, demonstrating their effectiveness in acidic solutions (Heydari et al., 2018).

Photo-crosslinkable Polymers

- Murugavel et al. (1997) synthesized polyphosphoramide esters containing photo-sensitive groups, demonstrating the potential for photo-crosslinkable polymers in various applications (Murugavel et al., 1997).

Liquid Crystals

- Kneppe et al. (1982) investigated the rotational viscosity of nematic liquid crystals, which included compounds related to N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide. This research contributes to our understanding of liquid crystal displays and other technologies (Kneppe et al., 1982).

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-14-8-6-12(7-9-14)11-19-16(21)17(22)20-15-5-3-2-4-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVYSCUIZOFFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2689303.png)

![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B2689313.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxopiperidin-3-yl)propanamide](/img/structure/B2689316.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2689318.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2689319.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2689322.png)